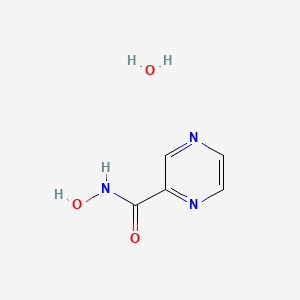
Pyrazinecarbohydroxamic acid monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazinecarbohydroxamic acid monohydrate is a chemical compound that belongs to the class of hydroxamic acids It is characterized by the presence of a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4 The compound also contains a hydroxamic acid functional group, which is known for its ability to chelate metal ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarbohydroxamic acid monohydrate typically involves the reaction of pyrazinecarboxylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization from the reaction mixture. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yield and purity, and may include additional steps such as purification by recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazinecarbohydroxamic acid monohydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amide or amine.
Substitution: The aromatic pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Oxo derivatives of pyrazinecarbohydroxamic acid.
Reduction: Amides or amines derived from the hydroxamic acid group.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Pyrazinecarbohydroxamic acid monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion dysregulation.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of pyrazinecarbohydroxamic acid monohydrate involves its ability to chelate metal ions. The hydroxamic acid group forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes. The compound may also interact with molecular targets such as DNA and proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinehydroxamic acid: Similar in structure but with a nicotine ring instead of a pyrazine ring.
Benzohydroxamic acid: Contains a benzene ring instead of a pyrazine ring.
Acetohydroxamic acid: Contains an acetyl group instead of a pyrazine ring.
Uniqueness
Pyrazinecarbohydroxamic acid monohydrate is unique due to the presence of the pyrazine ring, which imparts distinct chemical properties and reactivity. The ability to form stable metal complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
393085-17-1 |
|---|---|
Molekularformel |
C5H7N3O3 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
N-hydroxypyrazine-2-carboxamide;hydrate |
InChI |
InChI=1S/C5H5N3O2.H2O/c9-5(8-10)4-3-6-1-2-7-4;/h1-3,10H,(H,8,9);1H2 |
InChI-Schlüssel |
XAKSHTPBMQHOFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C(=O)NO.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


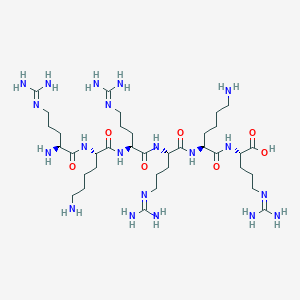
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)
![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
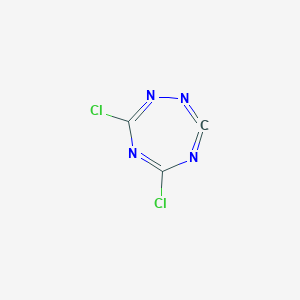
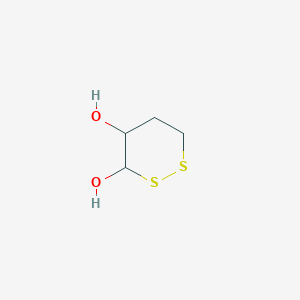
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
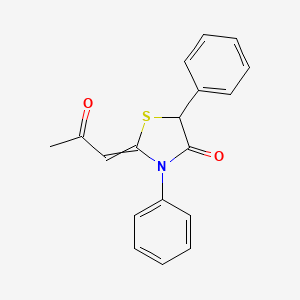
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
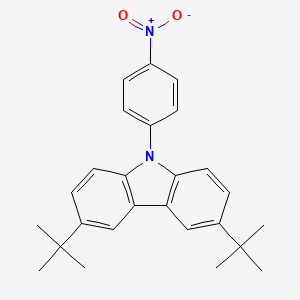
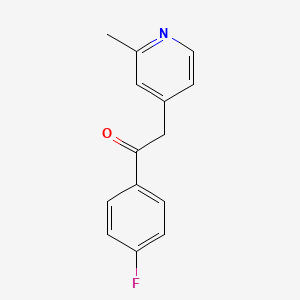

![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
